1-(4-Bromo-2-chlorophenyl)-1H-pyrrole
Description
1-(4-Bromo-2-chlorophenyl)-1H-pyrrole (CAS: 383137-64-2) is a halogenated pyrrole derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.52 g/mol . Its structure features a pyrrole ring substituted with a 4-bromo-2-chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIEJHHJMCSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole typically involves the bromination and chlorination of phenylpyrrole derivatives. One common method includes the reaction of 2-chlorophenylpyrrole with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted phenylpyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2,5-dione derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
The compound 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole is a member of the pyrrole family, which has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.
Key Properties:
- Molecular Weight : 248.53 g/mol
- Melting Point : Data required for specific applications
- Solubility : Soluble in organic solvents; limited solubility in water
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The halogen substitutions may enhance lipophilicity, facilitating cellular uptake.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of halogenated pyrroles, including this compound, and their evaluation against breast cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for further development.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various reactions, such as electrophilic substitution and cross-coupling reactions, makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Data Table: Reaction Pathways Involving this compound
| Reaction Type | Conditions | Product |
|---|---|---|
| Electrophilic Substitution | Aromatic conditions | Substituted Pyrroles |
| Suzuki Coupling | Pd catalyst, base | Biaryl Compounds |
| Nucleophilic Addition | Basic conditions | Amine Derivatives |
Materials Science
The incorporation of halogenated pyrroles into polymer matrices has been studied for developing conductive materials . The unique electronic properties of pyrrole derivatives can enhance the conductivity of polymers when used as dopants.
Case Study : Research published in Advanced Materials highlighted the use of this compound in fabricating conductive films. These films exhibited improved electrical properties compared to non-halogenated counterparts, making them suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Halogen-Substituted Phenylpyrroles
The following table compares key structural and physicochemical properties of 1-(4-Bromo-2-chlorophenyl)-1H-pyrrole with related halogenated phenylpyrroles:
Key Observations :
- Electronic Effects: The electron-withdrawing bromo and chloro substituents in this compound enhance electrophilic substitution reactivity compared to monosubstituted analogues like 1-(4-Chlorophenyl)-1H-pyrrole .
This compound
Comparison with Other Pyrroles:
- 1-(4-Bromobenzyl)-1H-pyrrole : Synthesized via condensation of 4-bromobenzylamine with dimethyl terephthalate (DMT) under acidic conditions, followed by lithiation and boronation . This route highlights the versatility of benzyl-pyrrole intermediates.
- 1-(4-Chlorophenyl)-1H-pyrrole: Typically prepared via Paal-Knorr synthesis using 1-(4-chlorophenyl)pentane-1,4-dione and p-toluidine, yielding a 73% isolated product .
Physicochemical and Spectroscopic Properties
- 1H-NMR: For this compound, aromatic protons are expected to resonate downfield (δ ~7.4–7.5 ppm) due to electron-withdrawing effects, similar to 9-Bromo-2-(4-chlorophenyl)-pyrroloacridinone derivatives .
- IR: Strong absorption bands near 1100 cm⁻¹ (C-Br/C-Cl stretching) differentiate it from non-halogenated analogues .
Biological Activity
1-(4-Bromo-2-chlorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrole ring substituted with a bromo and a chloro group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds exhibit antimicrobial effects against various pathogens. The presence of halogens (bromo and chloro) enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and antimicrobial efficacy.
- Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes are overactive. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The compound likely interacts with cellular receptors or enzymes, leading to altered signaling pathways. This interaction can disrupt normal cellular functions, contributing to its antimicrobial or anticancer effects.
- Induction of Oxidative Stress : Some studies suggest that this compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of halogenated pyrrole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's lipophilic nature allowed it to penetrate bacterial membranes effectively, leading to cell lysis.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in breast cancer cell lines. The study highlighted the role of ROS in mediating these effects, suggesting a potential therapeutic application in oncology.
Q & A
Basic: What is a reliable synthetic route for 1-(4-bromo-2-chlorophenyl)-1H-pyrrole, and how can yield be optimized?
The Clauson-Kaas pyrrole synthesis is a robust method for preparing this compound. In a typical procedure, 4-bromo-2-chloroaniline reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions (e.g., acetic acid) at reflux. Purification via precipitation from dichloromethane/hexane yields the product as a beige solid (93% yield reported). Undergraduate students achieved yields of 82–87%, suggesting that meticulous control of reaction time, temperature, and solvent ratios is critical. Monitoring by TLC (hexane:EtOAc = 9:1) ensures reaction completion .
Basic: How is this compound characterized using NMR spectroscopy?
1H NMR analysis (400 MHz, CDCl3) reveals diagnostic peaks:
- Aromatic protons : δ 7.31–7.28 (m, 3H, aryl-H), δ 7.05–7.04 (m, 2H, pyrrole-H) .
- Pyrrole ring protons : δ 6.35–6.22 (m, 2H).
Sample preparation involves dissolving the compound in deuterated chloroform (CDCl3) and referencing residual solvent peaks (δ 7.26 ppm for CHCl3). Integration ratios and coupling constants confirm substitution patterns.
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines the structure by analyzing anisotropic displacement parameters and hydrogen bonding. Data collection parameters (e.g., wavelength, temperature) are optimized to mitigate twinning or disorder. For example, a Bruker Avance III spectrometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K provides high-resolution data. Refinement includes Fourier difference maps to locate missing atoms and validate bond lengths/angles .
Advanced: What methodologies assess the neuroprotective activity of this compound derivatives?
Derivatives are evaluated using PC12 cells exposed to 6-hydroxydopamine (6-OHDA). Key assays include:
- MTT assay : Measures cell viability via mitochondrial activity.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species.
- Western blotting : Analyzes apoptosis markers (e.g., Bax/Bcl-2 ratio).
Pre-treatment with test compounds (24 h prior to 6-OHDA exposure) and dose-response curves (IC50 calculations) are standard .
Advanced: How can Ni-catalyzed cross-coupling improve functionalization of the pyrrole core?
A Ni(NIXANTPHOS)-catalyzed mono-arylation protocol enables coupling of 1-(4-chlorophenyl)-1H-pyrrole with aryl chlorides. Key steps:
- Base selection : NaN(SiMe3)2 (4.5 equiv) enhances reactivity.
- Solvent optimization : Toluene at 110°C minimizes side reactions.
- Purification : Flash chromatography (EtOAc:hexanes = 1:9) isolates products, though yields may be low (e.g., 35%) due to steric hindrance .
Advanced: How is pyrrole content quantified in complex matrices (e.g., lipid oxidative stability studies)?
A UV-Vis method (570 nm) quantifies pyrroles using 1-(4-methoxyphenyl)-1H-pyrrole as a standard. Steps:
Extract samples with chloroform-methanol (2:1).
Centrifuge (2500 rpm) to isolate the organic phase.
Calibrate with a standard curve (0.1–1.0 mM).
This method detects oxidative degradation products in lipid systems .
Advanced: How to design structure-activity relationship (SAR) studies for diarylpyrrole derivatives?
SAR strategies include:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring to enhance metabolic stability.
- Bioisosteric replacement : Replace the pyrrole nitrogen with sulfur (e.g., thiophene analogs).
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like tyrosine phosphatase .
Advanced: What analytical techniques evaluate oxidative stability of pyrrole-containing compounds?
Accelerated oxidation studies under elevated temperatures (e.g., 60°C) with air exposure, monitored via:
- GC-MS : Detects volatile degradation products.
- HPLC-PDA : Tracks parent compound depletion.
- FTIR : Identifies carbonyl formation (e.g., 1690 cm⁻1 for ketones) .
Advanced: How to investigate polymorphism in this compound?
Crystallization screening : Use solvents of varying polarity (e.g., ethanol, acetonitrile) to grow polymorphs.
DSC/TGA : Determine melting points and thermal stability.
Powder XRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline forms.
SHELXL refines unit cell parameters from single-crystal data .
Advanced: What in vitro models assess broader pharmacological profiles (e.g., kinase inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
